4-Phenyloxazol-5-amine
Description
Significance of Oxazole (B20620) Core Structures in Heterocyclic Chemistry
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in heterocyclic chemistry due to its presence in a wide array of natural products and synthetically important molecules. nih.gov The oxazole ring is considered a valuable scaffold in drug discovery because its unique electronic and structural properties allow for diverse interactions with biological targets like enzymes and receptors. nih.govnih.gov This has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities. nih.gov
The versatility of the oxazole ring extends to its role as a precursor in the synthesis of other complex molecules. It can be chemically transformed into aminoketones, amino acids, and various other heterocyclic systems. researchgate.net The ability to functionalize the oxazole ring at different positions through methods like metallation and cross-coupling reactions has made it a crucial building block in the synthesis of complex natural products. researchgate.net
The Unique Role of Amine Functionalities on Oxazole Rings
The introduction of an amine group onto the oxazole ring significantly influences its chemical reactivity and biological properties. The amine group, being a nucleophile, can readily react with electrophiles, allowing for further chemical modifications such as acylation and alkylation. This versatility enables the synthesis of a diverse library of oxazole-amine derivatives with potentially enhanced or novel biological activities.
The presence of an amine functionality can also impact the molecule's ability to form hydrogen bonds and interact with biological macromolecules. This is a key consideration in medicinal chemistry, where such interactions are crucial for drug efficacy. The amine group can be modified to fine-tune the compound's properties, making it a valuable starting point for the development of new therapeutic agents. smolecule.com
Overview of Research Trajectories for Phenyl-Substituted Oxazolamines
Research into phenyl-substituted oxazolamines is a dynamic area within medicinal chemistry. The phenyl group, an aromatic hydrocarbon ring, when attached to the oxazolamine core, can significantly influence the compound's steric and electronic properties. This, in turn, can affect its biological activity.
Current research often focuses on synthesizing and evaluating libraries of phenyl-substituted oxazolamines for various therapeutic applications. For instance, studies have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The ability to modify both the phenyl ring and the amine group allows for a high degree of structural diversity, which is essential for optimizing biological activity and developing new drug candidates. The exploration of different substitution patterns on the phenyl ring is a common strategy to understand structure-activity relationships and identify more potent and selective compounds.
Chemical Compound: 4-Phenyloxazol-5-amine
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key |
POAMEZHTQYNQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)N |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 4-phenyloxazol-5-amine and its derivatives often involves multi-step reaction sequences. While specific synthesis routes for this compound are not extensively detailed in the provided results, general methods for creating similar oxazole (B20620) structures can be inferred. For example, the van Leusen oxazole synthesis is a prominent method for preparing oxazole-based compounds from tosylmethylisocyanides (TosMICs). nih.gov Another common approach is the condensation of an appropriate benzaldehyde (B42025) with a hippuric acid derivative, which is often used to form 4-substituted-2-phenyloxazol-5(4H)-ones. turkjps.orgwjpsonline.com
Characterization of these compounds typically involves a combination of spectroscopic and analytical techniques. These methods are crucial for confirming the structure and purity of the synthesized molecules.
Common Characterization Techniques:
| Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, helping to elucidate the molecular structure. turkjps.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. turkjps.org |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. acs.org |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound, which helps to confirm the empirical formula. turkjps.org |
Chemical Properties and Reactions
The chemical behavior of 4-phenyloxazol-5-amine is dictated by the interplay of its constituent functional groups: the phenyl ring, the oxazole (B20620) core, and the amine group.
The oxazole ring itself can participate in various reactions. Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present. tandfonline.com Nucleophilic substitution is less common but can happen, with the C2 position being the most susceptible. tandfonline.com
The amine group at the 5-position is a key site for chemical modification. As a nucleophile, it can undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
These reactions allow for the synthesis of a wide range of derivatives with tailored properties.
Applications in Research
Direct Synthetic Routes to Oxazole-Amine Systems
Direct synthetic strategies offer an efficient means to access oxazole-amine derivatives, often through condensation or multicomponent reactions that build the heterocyclic core from acyclic precursors.
Condensation Reactions for 2-Amino-4-Phenyloxazole Derivatives
Condensation reactions are a classical and widely used method for constructing the 2-aminooxazole core. These methods typically involve the reaction of an α-haloketone with a urea (B33335) or thiourea (B124793) equivalent.
A primary route to 2-amino-4-phenyloxazole derivatives involves the condensation of a substituted α-bromoacetophenone with urea. bioline.org.breijppr.com This reaction provides a direct and facile entry to the 2-amino-4-aryl-oxazole skeleton. The process can be carried out under various conditions, including conventional heating, microwave irradiation, or using green chemistry protocols. bioline.org.breijppr.com For instance, the reaction of 2-bromo-1-phenylethanone with urea can be conducted at room temperature in a nonionic liquid like PEG-400, affording 2-amino-4-phenyloxazole in excellent yields without the need for a catalyst. eijppr.com Another approach utilizes microwave irradiation of the reactants in dimethylformamide (DMF) to synthesize a range of 2-amino-4-(p-substituted phenyl)-oxazoles. bioline.org.br Researchers have also used iodine as a promoter for the reaction between substituted acetophenones and urea. researchgate.net
Table 1: Synthesis of 2-Amino-4-phenyloxazole via Condensation
| Reactant A | Reactant B | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Urea | PEG-400, Room Temp | 2-Amino-4-phenyloxazole | 90% | eijppr.com |
| p-substituted 2-bromoacetophenones | Urea | DMF, Microwave | 2-Amino-4-(p-substituted phenyl)-oxazoles | Not specified | bioline.org.br |
| Substituted acetophenone | Urea | Iodine, Ethanol | Substituted 2-amino oxazoles | Not specified | researchgate.net |
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and substrate scope of amino-oxazole synthesis. Various transition metals and other catalysts have been employed. A regioselective synthesis of 5-aminooxazoles has been achieved through a formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides, catalyzed by a Cp*Co(III) complex. acs.org This method is noted for its mild conditions and broad functional group tolerance. acs.orgscispace.com
In another sustainable approach, calcium catalysis has been utilized for the high-yielding synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides. nih.gov This protocol is environmentally benign, using an earth-abundant metal catalyst and producing alcoholic by-products. nih.gov Furthermore, metal-free conditions have been developed, such as the iodine-mediated decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones, which proceeds under mild conditions to yield polysubstituted oxazoles. d-nb.info
Multicomponent Reaction Strategies for 5-Aminooxazole Derivatives
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for generating molecular diversity and complexity. acs.orgacs.org A notable MCR for the synthesis of polysubstituted 5-aminooxazoles involves the three-component condensation of an aldehyde, an amine, and an isocyanoacetamide. acs.orgacs.orgnih.gov Simply heating a solution of these three components can lead to the formation of the desired 5-aminooxazole in good yields. acs.org This strategy is particularly valuable for combinatorial synthesis as the substituents on the oxazole core can be easily varied by changing the starting materials. acs.orgacs.org
Table 2: Representative Multicomponent Synthesis of 5-Aminooxazoles
| Aldehyde Component | Amine Component | Isonitrile Component | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Benzylamine | α-Isocyano-N-benzylacetamide | 2-Benzyl-N-benzyl-4-phenyl-oxazol-5-amine | 80% | acs.org |
| Isovaleraldehyde | Cyclohexylamine | α-Isocyano-N-cyclohexylacetamide | N-cyclohexyl-2-isobutyl-4-phenyl-oxazol-5-amine | 75% | acs.org |
| 4-Chlorobenzaldehyde | Morpholine (B109124) | α-Isocyano-N-morpholinoacetamide | 4-(4-Chlorophenyl)-2-morpholino-oxazol-5-amine | 85% | acs.org |
Conversion of Oxazolone (B7731731) Intermediates to Oxazole-Amine Architectures
An alternative strategy for synthesizing oxazole-amines involves the chemical transformation of a pre-formed oxazolone ring. Oxazolones, also known as azlactones, are versatile intermediates that can be converted to a range of derivatives.
Erlenmeyer–Plöchl Derived Oxazolones as Precursors
The Erlenmeyer–Plöchl reaction is the classic method for synthesizing oxazolones. wikipedia.orgsphinxsai.com The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgbiointerfaceresearch.com This process yields a 4-alkylidene or 4-arylidene-5(4H)-oxazolone. biointerfaceresearch.comresearchgate.net For example, reacting hippuric acid with benzaldehyde produces 4-benzylidene-2-phenyloxazol-5(4H)-one. ut.ac.ir
These oxazolone intermediates are key precursors for various amino acid derivatives. sphinxsai.comut.ac.ir The chemistry of the oxazolone ring is dominated by its tendency to undergo ring-opening reactions when treated with nucleophiles. biointerfaceresearch.com The reaction with amines, for instance, typically involves a nucleophilic attack at the C-5 carbonyl carbon, leading to cleavage of the carbonyl-oxygen bond and the formation of α-amido-N-substituted cinnamides. biointerfaceresearch.com While this ring-opening provides access to amino acid derivatives, further cyclization steps would be required to form an oxazole-amine. More directly, the oxazolone structure serves as a platform that can be catalytically resolved and converted, as seen in the dynamic kinetic resolution of oxazolones with alcohols to yield enantiomerically enriched α-amino acid esters. acs.orgacs.org This reactivity highlights their potential as synthons for more complex amine-containing targets.
Nucleophilic Ring-Opening of Oxazolone Rings by Amine Nucleophiles
One of the classical and effective methods for generating precursors to amino-oxazoles involves the nucleophilic ring-opening of oxazolone (or azlactone) rings. biointerfaceresearch.com Oxazol-5(4H)-ones are particularly reactive intermediates that readily undergo reactions with various nucleophiles. researchgate.net
The chemistry of oxazolones is characterized by the reactivity of the C2 and C5 positions. biointerfaceresearch.com Primary amines have been shown to react efficiently with 2-oxazolin-5-one derivatives, leading to the opening of the ring at the C5 position to yield corresponding amides. biointerfaceresearch.com This reaction is a common pathway for producing α-amino acids and their derivatives. biointerfaceresearch.com For instance, new 5-oxazolones synthesized from N-protected amino acids and aryl acyl halides can be subsequently treated with primary aryl amines. ingentaconnect.combenthamdirect.com This nucleophilic attack results in the opening of the oxazolone ring to form new racemic benzamide (B126) derivatives. ingentaconnect.combenthamdirect.com The reaction of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid has been shown to yield different products depending on the solvent; in acetic acid, a benzoic acid derivative is formed, while in refluxing n-butanol, an acrylate (B77674) derivative can also be generated. researchgate.net
The general mechanism involves the attack of the amine nucleophile on the carbonyl carbon (C5) of the oxazolone ring, followed by the cleavage of the acyl-oxygen bond. This process effectively transforms the heterocyclic oxazolone into an open-chain amide derivative, which can then be a precursor for further cyclization or modification.
| Oxazolone Precursor | Amine Nucleophile | Resulting Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Generic 5-Oxazolone | Primary Aryl Amines | Racemic Benzamide Derivatives | A method to synthesize new benzamides from N-protected amino acids. | ingentaconnect.combenthamdirect.com |
| 2-Oxazolin-5-one derivatives | Primary Amines | Amides | Ring-opening occurs readily at C5. | biointerfaceresearch.com |
| 4-Aryl-2-phenyloxazol-5-one | 2-Aminobenzoic acid | Benzoic acid or Acrylate derivatives | Product formation is dependent on the reaction solvent (acetic acid vs. n-butanol). | researchgate.net |
Post-Modification Strategies to Introduce Amine Functionalities at Specific Positions
Post-synthetic modification (PSM) represents a powerful strategy for introducing functional groups, such as amines, onto a pre-formed molecular scaffold. udel.edu This approach is particularly valuable for complex structures like porous coordination cages or metal-organic frameworks (MOFs), where direct synthesis with the desired functional group might be challenging. udel.edu
The principles of PSM can be applied to heterocyclic systems. For example, imine linkages within porous organic polymers have been successfully converted into secondary amines. researchgate.net A common PSM technique involves the reaction of existing amine groups on a molecule with aldehydes to form imines, a reversible process that can alter the material's properties, such as solubility and porosity. udel.edu This demonstrates the feasibility of modifying existing functional groups to generate amine functionalities in a controlled manner.
In the context of oxazoles, a scaffold could be synthesized with a functional group amenable to transformation into an amine. For instance, a nitro group could be reduced, or a halide could be subjected to a nucleophilic substitution with an amine source. These strategies allow for the late-stage introduction of the amine group, enhancing synthetic flexibility.
Microwave-Assisted Synthetic Enhancements for Oxazolone Transformations
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various amino-oxazole derivatives. tandfonline.comnsf.gov
A notable example is the microwave-assisted Cornforth rearrangement, which facilitates the preparation of substituted 5-aminooxazoles from oxazole-4-carboxamides. semanticscholar.orgresearchgate.net This thermal rearrangement is significantly optimized by microwave irradiation, leading to products in good yield and high purity. researchgate.net Similarly, the synthesis of 2-aminooxazoles from an isothiocyanate, a β-keto azide, and triphenylphosphine (B44618) can be achieved in just 5 minutes at 150 °C under microwave conditions, with yields ranging from 47% to 87%. nsf.gov This method offers a substantial improvement over traditional heating, which often requires longer reaction times. nsf.gov
Libraries of 2-substituted-5-aminooxazole-4-carbonitriles have also been synthesized using microwave-mediated chemistries, highlighting the utility of this approach for generating diverse molecular structures. gre.ac.ukexlibrisgroup.com Furthermore, microwave irradiation has been used to convert oxazole esters into a variety of amides, demonstrating its utility in post-modification steps. tandfonline.com Even the synthesis of oxazolone precursors, such as 4-arylidene-2-phenyl oxazole-5(4H)-ones, can be achieved without a catalyst by irradiating hippuric acid and an aryl aldehyde in acetic anhydride with microwaves. biointerfaceresearch.comresearchgate.net
| Reaction Type | Reactants | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|
| Cornforth Rearrangement | Oxazole-4-carboxamides | Not specified | Good | semanticscholar.orgresearchgate.net |
| 2-Aminooxazole Synthesis | Isothiocyanate, β-keto azide, triphenylphosphine | 150 °C, 5 min | 47-87% | nsf.gov |
| Amide Synthesis | Oxazole ester, various amines | Not specified | Good to excellent | tandfonline.com |
| Oxazolone Synthesis | Hippuric acid, aryl aldehyde, acetic anhydride | 2450 MHz, 4-5 min | 70-75% | biointerfaceresearch.com |
Organocatalytic Approaches in Oxazolone-Based Amine Synthesis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds. This approach has found application in the synthesis of amino-oxazoles.
A novel multicomponent synthesis of 5-aminooxazoles can be achieved by heating a mixture of an aldehyde, an amine, and an alpha-isocyanoacetamide in methanol. researchgate.net This straightforward, metal-free method provides the desired products in good to excellent yields. researchgate.net The ring-opening of oxazolones by nucleophiles is a key strategy that can be facilitated by organocatalysts to generate aminooxazoles. thieme-connect.com
Furthermore, an umpolung (polarity inversion) strategy has been developed for the synthesis of fully substituted 4-aminooxazoles. organic-chemistry.org This method uses 1,4,2-dioxazol-5-ones as umpolung reagents, which possess a nucleophilic nitrogen atom. organic-chemistry.org In this one-pot procedure, the 1,4,2-dioxazol-5-one also functions as a weak base, obviating the need for an additional organocatalyst. organic-chemistry.org The reaction proceeds through the formation of iminium and keteniminium triflates, followed by nucleophilic attack and intramolecular cyclization to furnish a wide range of 4-aminooxazoles in high yields. organic-chemistry.org
Palladium-Catalyzed Cyclization and Coupling Reactions for Amine-Substituted Oxazoles
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium-catalyzed methods have been developed for the synthesis of amine-substituted oxazoles.
One powerful strategy involves the palladium(II)-catalyzed sp² C-H activation pathway to construct oxazole derivatives from simple amides and ketones in a single step. organic-chemistry.orgacs.org This reaction is believed to proceed via a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.orgacs.org This method is notable for its use of readily available starting materials and operational simplicity. organic-chemistry.org
Another approach is the palladium-catalyzed multicomponent coupling of alkynes, imines, and acid chlorides, which provides a direct and modular synthesis of substituted oxazoles. dokumen.pub Additionally, functionalized 1,3-oxazoles linked to amine-substituted quinoxalines have been prepared through one-pot Pd-Cu catalyzed cascade reactions of benzoyl chlorides, propargylamine, and 3-chloroquinoxaline-2-amines. researchgate.net A different palladium-catalyzed route involves the decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble multiply substituted oxazoles. acs.org
| Reaction Name | Catalyst System | Starting Materials | Key Feature | Reference |
|---|---|---|---|---|
| C-H Activation/Cyclization | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amides, Ketones | Sequential C-N and C-O bond formation in one step. | organic-chemistry.orgacs.org |
| Multicomponent Coupling | PdCl₂(PPh₃)₂, CuI | Alkynes, Imines, Acid Chlorides | Direct and modular synthesis of substituted oxazoles. | dokumen.pub |
| Cascade Reaction | Pd-Cu | Benzoyl chlorides, Propargylamine, 3-Chloroquinoxaline-2-amines | One-pot synthesis of oxazole-linked quinoxalines. | researchgate.net |
| Decarboxylative Cyclization | Palladium catalyst | Aromatic Carboxylic Acids, Aliphatic Nitriles | High step economy and good functional group compatibility. | acs.org |
Nuclear Magnetic Resonance (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR spectroscopy of this compound derivatives reveals characteristic signals corresponding to the protons of the phenyl and oxazole rings, as well as any substituents on the amino group. In a representative derivative, N,N-diethyl-4-phenyl-2-propyloxazol-5-amine, the protons on the phenyl group typically appear in the aromatic region of the spectrum. semanticscholar.org Specifically, the ortho-protons are observed as a doublet around δ 7.96 ppm, while the meta- and para-protons resonate as multiplets between δ 7.13 and 7.28 ppm. semanticscholar.org The chemical shifts of the substituents on the amino and at the 2-position of the oxazole ring are also informative for structural confirmation. semanticscholar.org
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Phenyl (ortho) | 7.96 | d | 8.2 |
| Phenyl (meta) | 7.28 | t | 7.9 |
| Phenyl (para) | 7.14 | t | 7.2 |
| N-CH₂ | 3.00 | q | 7.2 |
| N-CH₂CH₃ | 0.97 | t | 7.0 |
| 2-Propyl-CH₂ | 2.62 | t | 7.5 |
| 2-Propyl-CH₂CH₂ | 1.78-1.67 | m | |
| 2-Propyl-CH₂CH₂CH₃ | 0.93 | t | 7.3 |
| Table 1: ¹H NMR data for N,N-diethyl-4-phenyl-2-propyloxazol-5-amine in CDCl₃. semanticscholar.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N,N-diethyl-4-phenyl-2-propyloxazol-5-amine, distinct signals are observed for the carbons of the oxazole ring, the phenyl group, and the alkyl substituents. semanticscholar.org The quaternary carbons of the oxazole ring, C2, C4, and C5, resonate at approximately δ 160.3, 149.5, and 132.4 ppm, respectively. semanticscholar.org The carbons of the phenyl group appear in the range of δ 125.8 to 128.1 ppm. semanticscholar.org
| Carbon | Chemical Shift (δ ppm) |
| C2 (Oxazole) | 160.3 |
| C5 (Oxazole) | 149.5 |
| C4 (Oxazole) | 132.4 |
| Phenyl (ipso) | 127.3 |
| Phenyl (CH) | 128.1 (2C), 126.6, 125.8 (2C) |
| N-CH₂ | 47.6 (2C) |
| N-CH₂CH₃ | 13.0 (2C) |
| 2-Propyl-CH₂ | 30.7 |
| 2-Propyl-CH₂CH₂ | 20.7 |
| 2-Propyl-CH₂CH₂CH₃ | 13.7 |
| Table 2: ¹³C NMR data for N,N-diethyl-4-phenyl-2-propyloxazol-5-amine in CDCl₃. semanticscholar.org |
Two-Dimensional NMR Techniques for Structural Assignment (e.g., HSQC, HMBC)
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the definitive assignment of proton and carbon signals.
The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signals for the phenyl protons can be directly correlated to their corresponding carbon signals in the ¹³C NMR spectrum.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For a this compound derivative, HMBC would show correlations between the ortho-protons of the phenyl ring and the C4 carbon of the oxazole ring, confirming their connectivity.
Mass Spectrometric (MS) Analysis for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. The fragmentation of this ion in the mass spectrometer provides valuable structural information. For oxazole derivatives, common fragmentation pathways involve the cleavage of the oxazole ring and the loss of substituents. The specific fragmentation pattern is highly dependent on the substitution pattern of the this compound core.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For the derivative N,N-diethyl-4-phenyl-2-propyloxazol-5-amine, the exact mass of the protonated molecule [M+H]⁺ was calculated to be 259.1810 and experimentally found to be 259.1800, which is in close agreement. semanticscholar.org This level of accuracy confirms the molecular formula as C₁₆H₂₃N₂O. semanticscholar.org
| Compound | Ion | Calculated m/z | Found m/z |
| N,N-diethyl-4-phenyl-2-propyloxazol-5-amine | [M+H]⁺ | 259.1810 | 259.1800 |
| Table 3: HRMS data for a representative this compound derivative. semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the oxazole ring, the phenyl group, and the amine group.
The primary amine (-NH₂) group would be identifiable by a pair of medium to weak absorption bands in the region of 3400-3300 cm⁻¹. The symmetric and asymmetric stretching vibrations of the N-H bonds give rise to these two distinct peaks. Furthermore, the N-H scissoring (bending) vibration is anticipated to appear around 1650-1580 cm⁻¹.
The oxazole ring itself presents several characteristic vibrations. The C=N stretching vibration within the heterocyclic ring is expected to produce a strong absorption band in the 1660-1640 cm⁻¹ region. The C=C stretching of the oxazole ring would likely appear near 1580-1500 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazole ring typically results in a strong, sharp band in the 1260-1000 cm⁻¹ range.
The phenyl substituent will show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations will produce several peaks of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will give rise to strong bands in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium-Weak |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Variable |
| 1660-1640 | C=N Stretch | Oxazole Ring | Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl) & Oxazole | Variable |
| 1260-1000 | C-O-C Stretch | Oxazole Ring | Strong |
| 900-675 | C-H Bend (Out-of-plane) | Aromatic (Phenyl) | Strong |
Ultraviolet–Visible (UV-Vis) Absorption Spectroscopy in Solution
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the phenyl group and the oxazole ring.
The phenyl ring itself typically exhibits a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. When conjugated with the oxazole ring, a bathochromic (red) shift of these absorptions is anticipated. The presence of the electron-donating amine group at the 5-position of the oxazole ring is likely to further extend the conjugation and cause an additional red shift.
Therefore, it is predicted that this compound will show a strong absorption maximum (λmax) in the range of 270-320 nm. The exact position of this maximum will be sensitive to the solvent polarity. In more polar solvents, a hypsochromic (blue) shift may be observed for n → π* transitions, while π → π* transitions may show a bathochromic shift. The molar absorptivity (ε) for the main π → π* transition is expected to be high, in the order of 10,000 to 25,000 L mol⁻¹ cm⁻¹. A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring, might be observed as a shoulder on the main absorption band at a longer wavelength.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Transition Type | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Hexane | 270-300 | π → π | 15,000 - 20,000 |
| Ethanol | 280-320 | π → π | 18,000 - 25,000 |
| Acetonitrile | 275-310 | π → π* | 17,000 - 23,000 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. While specific experimental data is not available, we can predict the key structural features based on related compounds.
The molecule is expected to be largely planar, although some torsion between the phenyl ring and the oxazole ring is likely to minimize steric hindrance. The bond lengths within the oxazole ring would reflect its aromatic character, being intermediate between single and double bonds. For instance, the C4-C5 bond is expected to have significant double bond character.
Table 3: Predicted Crystallographic Parameters and Structural Features for this compound
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths | C=N: ~1.35 Å, C-O: ~1.37 Å, C4-C5: ~1.38 Å |
| Key Bond Angles | Angles within the five-membered ring summing to ~540° |
| Dihedral Angle | Phenyl ring vs. Oxazole ring: 10-30° |
| Intermolecular Interactions | N-H···N and/or N-H···O hydrogen bonds, π-π stacking |
Amination Reactions and Their Mechanisms
The primary amine group at the C-5 position of the this compound scaffold is a key site for nucleophilic reactions, allowing for various N-functionalization processes. These reactions are fundamental for building molecular complexity and introducing diverse substituents.
One significant transformation is the nucleophilic displacement of a suitable leaving group at the 5-position by various primary and secondary amines. For instance, starting from a precursor like 2-phenyl-4-substituted-5-(methylsulfonyl)oxazole, the methylsulfonyl group acts as an effective leaving group. Its displacement by amines such as morpholine or benzylpiperazine proceeds to furnish novel 5-amino-2,4-disubstituted oxazoles. acs.org This reaction typically occurs under mild conditions and provides a versatile method for introducing a range of amino functionalities at the C-5 position. acs.org
The mechanism of these amination reactions generally follows a nucleophilic substitution pathway. The amine nucleophile attacks the electrophilic C-5 carbon of the oxazole ring, leading to the displacement of the leaving group. The efficiency of this process can be influenced by the nature of the substituents on both the oxazole ring and the incoming amine.
Furthermore, derivatives of phenyloxazolamine can undergo catalytic amination reactions. For example, N-allyl substituted oxazolamines can participate in palladium-catalyzed allylic amination reactions, such as the Tsuji-Trost reaction, with various aryl amines.
Table 1: Examples of Amination on Oxazole Scaffolds
| Precursor | Amine | Product | Yield (%) |
|---|---|---|---|
| 1-(5-(Methylsulfonyl)-2-phenyloxazol-4-yl)pentan-1-one | 4-Benzylpiperazine | 1-(5-(4-Benzylpiperazin-1-yl)-2-phenyloxazol-4-yl)pentan-1-one | 88 |
| (5-(Methylsulfonyl)-2-phenyloxazol-4-yl)methanone | 4-Benzylpiperazine | (4-Benzylpiperazin-1-yl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone | 94 |
This table summarizes the synthesis of 5-amino-2-phenyl-4-substituted oxazoles via nucleophilic displacement of a methylsulfonyl group. Data sourced from The Journal of Organic Chemistry. acs.org
Cyclization Reactions Involving the Oxazole Ring and Amine Group
The juxtaposition of the amine group and the oxazole ring in the this compound scaffold facilitates a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often proceed through a ring-opening/ring-closing cascade mechanism.
A common precursor for these transformations is 4-bis(methylthio)methylene-2-phenyloxazol-5-one. Nucleophilic attack by primary amines on this oxazolone leads to a ring-opened amide intermediate. rsc.org This intermediate can then undergo intramolecular cyclization. For example, reaction with o-phenylenediamine, followed by treatment with acetic acid or silver carbonate, results in the formation of substituted 3H-1,5-benzodiazepine derivatives. rsc.org
Similarly, when the amide adducts derived from amines like 3,4-dimethoxyphenylethylamine or tryptamine (B22526) are treated with phosphorus oxychloride (POCl3), they undergo a rearrangement and cyclization to yield complex fused systems like 1-(2-phenyl-5-methylthio-4-thiazolyl)dihydroisoquinoline and β-carboline derivatives, respectively. rsc.org
The reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under microwave irradiation provides another example of a cyclization cascade. This reaction leads to the formation of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones. thieme-connect.comresearchgate.net The mechanism likely involves initial nucleophilic attack by the exocyclic nitrogen of pyridin-2-amine on the oxazolone, followed by ring opening and subsequent intramolecular cyclization.
Electrophilic and Nucleophilic Substitutions on the Phenyl Moiety
The phenyl group at the C-4 position of the oxazole ring is susceptible to electrophilic aromatic substitution reactions. The directing influence of the oxazole moiety, which is generally considered electron-withdrawing, and the amine group will dictate the position of substitution. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) can introduce nitro and bromo groups onto the phenyl ring. The precise regiochemistry of these substitutions would depend on the combined electronic effects of the substituents.
Nucleophilic aromatic substitution (SNA) on the phenyl ring is less common unless the ring is activated by strongly electron-withdrawing groups (like a nitro group) or in the context of polyfluorinated aryl systems. Research has shown that oxazolone enolates can act as potent nucleophiles in the substitution of highly fluorinated (hetero)arenes. nih.gov For instance, the enolate of 2-phenyloxazol-5(4H)-one can react with pentafluoropyridine (B1199360) to achieve selective C4-arylation, yielding, after hydrolysis, highly fluorinated non-natural amino acids. nih.gov This reaction proceeds rapidly at room temperature and demonstrates high regioselectivity for the C-4 position of the incoming fluoroarene. nih.gov
Table 2: Polyfluoroarylation of 2-Phenyloxazol-5(4H)-one
| Fluoroarene | Base | Temperature (°C) | Time | Product |
|---|---|---|---|---|
| Pentafluoropyridine | DIPEA | 45 | 20 min | C4-Arylation Product |
| Pentafluoropyridine | DIPEA | Room Temp | 20 min | C4-Arylation Product |
This table illustrates the reaction conditions for the nucleophilic aromatic substitution of pentafluoropyridine with the enolate of 2-phenyloxazol-5(4H)-one. Data sourced from PMC. nih.gov
Regioselectivity and Stereoselectivity in Phenyloxazolamine Reactions
Regioselectivity is a critical aspect of the reactions of this compound and its derivatives, given the multiple reactive sites within the molecule. masterorganicchemistry.com For electrophilic substitutions on the phenyl ring, the position of attack (ortho, meta, or para) is governed by the electronic nature of the oxazolyl-amino substituent. rsc.org
In nucleophilic reactions, regioselectivity is often observed at the C-5 position of the oxazole ring, which is susceptible to attack and substitution. acs.orgbiointerfaceresearch.com However, reactions can also occur at other positions. For example, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) shows a regioselective attack at the C-2 position of the ring. researchgate.net
Stereoselectivity becomes relevant when chiral centers are formed during a reaction. masterorganicchemistry.com The dynamic kinetic resolution of oxazol-5(4H)-ones (azlactones) is a prime example. acs.org This process uses a chiral catalyst, such as a tetrapeptide, to selectively produce one enantiomer of an α-amino acid derivative from a racemic oxazolone starting material. acs.org The reaction proceeds via alcoholysis, where facile epimerization of the oxazolone allows for the conversion of the entire racemic mixture into a single, highly enriched stereoisomer. acs.org For oxazolones with benzylic-type substituents, enantiomeric ratios of up to 98:2 have been achieved. acs.org
Ring-Opening and Rearrangement Processes of the Oxazole Core
The oxazole ring in this compound derivatives can undergo cleavage under various conditions, serving as a precursor to other molecular structures. The stability of the ring is sensitive to pH. Under strong acidic conditions (e.g., HCl/H₂O), hydrolysis can occur, leading to the opening of the oxazole ring to form products like β-keto amides. Conversely, strong basic conditions (e.g., NaOH/EtOH) can induce rearrangements.
A notable rearrangement involving oxazole systems is the Cornforth rearrangement. wikipedia.org This thermal reaction involves a 4-acyloxazole where the acyl substituent at C-4 and the substituent at C-5 exchange positions. wikipedia.org The mechanism proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole. wikipedia.org This process is particularly efficient for the synthesis of α-amino acids, where oxazoles serve as key intermediates. wikipedia.org
Another significant rearrangement pathway is the Dimroth rearrangement, which is common in many nitrogen-containing heterocycles. While not explicitly detailed for this compound in the provided context, related oxazole systems, particularly 4-arylazo-2-phenyloxazolin-5-ones, are known to undergo rearrangement upon treatment with bases like methanolic potassium hydroxide (B78521) to form 1,2,4-triazole (B32235) derivatives. researchgate.net This proceeds via ring opening by the nucleophile, followed by recyclization. researchgate.net
Catalytic Transformations Utilizing Phenyloxazolamine Substrates
Derivatives of this compound can serve as substrates in a variety of metal-catalyzed transformations, enabling the formation of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, N-allyl substituted oxazolamines are suitable substrates for the Tsuji-Trost reaction, a type of allylic amination. Furthermore, Heck coupling reactions with aryl halides can be used to form biaryl derivatives, linking the oxazole scaffold to another aromatic system.
Rhodium catalysts have also been employed in transformations involving oxazole derivatives. Chiral dirhodium(II) complexes, such as those with phenyloxazolidinone ligands, have been shown to catalyze metal carbene transformations like cyclopropanation and C-H insertion reactions with high stereoselectivity. researchgate.net While the substrate in these specific examples is often a diazoacetate, the principle demonstrates the utility of oxazole-derived ligands in controlling catalytic processes.
More recently, indium(III) chloride has been used to catalyze a 5-exo-dig cyclization of N-propargylamides, which can be considered derivatives of amino-oxazoles, to construct new oxazole structures. rsc.org This highlights the ongoing development of new catalytic methods that utilize the reactivity of scaffolds related to this compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenyl-4-substituted-5-(methylsulfonyl)oxazole |
| Morpholine |
| Benzylpiperazine |
| N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine |
| 4-Bis(methylthio)methylene-2-phenyloxazol-5-one |
| o-Phenylenediamine |
| 3,4-Dimethoxyphenylethylamine |
| Tryptamine |
| Phosphorus oxychloride |
| 1-(2-Phenyl-5-methylthio-4-thiazolyl)dihydroisoquinoline |
| 4-(Arylmethylene)-2-phenyloxazol-5(4H)-one |
| Pyridin-2-amine |
| 3-(Arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-one |
| Pentafluoropyridine |
| 2-Phenyloxazol-5(4H)-one |
| 4-Arylazo-2-phenyloxazolin-5-one |
| 1-(5-(Methylsulfonyl)-2-phenyloxazol-4-yl)pentan-1-one |
| 1-(5-(4-Benzylpiperazin-1-yl)-2-phenyloxazol-4-yl)pentan-1-one |
| (5-(Methylsulfonyl)-2-phenyloxazol-4-yl)methanone |
| (4-Benzylpiperazin-1-yl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone |
| Diisopropylamine |
| Indium(III) chloride |
Computational and Theoretical Studies on Phenyloxazolamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For phenyloxazolamine systems, DFT calculations offer a detailed understanding at the atomic level.
DFT calculations are instrumental in elucidating the electronic structure of 4-phenyloxazol-5-amine. By solving the Kohn-Sham equations, the electron density, molecular orbitals, and associated energies can be determined. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For substituted oxazole (B20620) derivatives, the distribution of HOMO and LUMO densities can highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Oxazole System
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.89 |
Note: These values are illustrative for a generic substituted oxazole and would vary for this compound.
DFT provides a robust framework for the prediction of spectroscopic data, which is invaluable for the structural characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. By comparing the calculated chemical shifts with experimental data, the proposed molecular structure can be validated. Theoretical calculations can also help in the assignment of complex spectra.
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and achieve better agreement with experimental IR spectra.
Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for a Phenyloxazole Moiety
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=N) | 155.4 ppm | 154.8 ppm |
| ¹H NMR (aromatic) | 7.2-7.8 ppm | 7.1-7.7 ppm |
| IR (C=N stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |
Note: These are representative values. Actual values for this compound would require specific calculations.
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be employed to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.
Transition state theory, combined with DFT calculations, allows for the determination of activation energies, which are crucial for understanding reaction rates. By modeling various possible pathways, the most energetically favorable route for the formation of the oxazole ring can be elucidated. This knowledge is vital for optimizing reaction conditions to improve yields and selectivity.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying the electronic properties of a single, optimized geometry, many molecules, including this compound, can exist in multiple conformations. Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time.
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, rotates, and changes its shape. For phenyloxazolamine systems, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent), the energy barriers between different conformers, and the dynamic behavior of the molecule. This information is particularly important for understanding how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Chemical Properties Relevant to Reactivity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For phenyloxazolamine systems, QSAR can be used to predict the reactivity of new derivatives based on calculated molecular descriptors.
Relevant descriptors for chemical reactivity often include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters (related to the size and shape of the molecule), and hydrophobic parameters (like the logarithm of the partition coefficient, logP). By developing a QSAR model using a set of known phenyloxazolamines, the reactivity of novel, unsynthesized analogs can be predicted, thus prioritizing synthetic efforts towards compounds with desired properties.
Table 4: Common Descriptors Used in QSAR Models for Chemical Reactivity
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
| Steric | Molecular Weight, Molar Volume, Surface Area |
| Topological | Connectivity Indices, Wiener Index |
| Hydrophobic | LogP |
Utility of Phenyloxazolamine Derivatives in Advanced Organic Synthesis
Phenyloxazolamines as Versatile Building Blocks for Heterocyclic Scaffolds
The phenyloxazole scaffold, particularly when substituted with an amino group or its precursor, is a cornerstone for the synthesis of a wide array of other heterocyclic systems. The inherent reactivity of the oxazolone (B7731731) ring, often a precursor to phenyloxazolamines, facilitates nucleophilic attacks that can lead to ring-opening and subsequent recyclization into new heterocyclic structures. nih.gov This makes them valuable starting materials for creating molecular diversity.
Synthesis of Polyfunctional Heterocyclic Systems
Phenyloxazolamine derivatives and their precursors are instrumental in the construction of various polyfunctional heterocyclic systems through reactions with bidentate nucleophiles. The oxazolone ring can be opened and subsequently reclosed to form new rings, incorporating atoms from the reacting nucleophile.
A prominent example is the synthesis of 1,2,4-triazin-6(5H)-ones . Unsaturated 2-phenyloxazol-5(4H)-ones react with phenylhydrazine in acetic acid, leading to the formation of substituted triazinone rings. nih.gov This transformation involves the nucleophilic attack of the hydrazine, opening of the oxazole (B20620) lactone, and subsequent intramolecular condensation to yield the six-membered triazine system.
Similarly, the oxazolone core can be converted into imidazolones . The reaction of a 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one with ammonium acetate under fusion conditions results in the formation of the corresponding imidazolone derivative. researchgate.net In this case, ammonia (B1221849) acts as the nitrogen source for the new imidazole ring. The reaction of the same oxazolone with benzylamine first yields an N-benzylamide via ring opening. researchgate.net
Furthermore, 5-amino-4-cyano-1,3-oxazoles are key intermediates for synthesizing other heterocycles. These compounds can be prepared through mechanochemical methods by milling 3-amino-3,3-dichloroacrylonitriles with amines, offering a rapid and solvent-minimized route. chemistryviews.org These 5-aminooxazole derivatives are then used to construct more complex structures.
The table below summarizes representative examples of heterocyclic systems synthesized from phenyloxazolone precursors.
| Starting Material Class | Reagent | Resulting Heterocyclic System | Reference |
| 4-Arylidene-2-phenyloxazol-5(4H)-one | Phenylhydrazine | 3,5-Diaryl-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one | nih.gov |
| 4-(Pyrazolylmethylene)-2-phenyloxazol-5(4H)-one | Ammonium Acetate | Imidazolone derivative | researchgate.net |
| 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone | Heterocyclic Amines | 4-Hetarylaminomethylidene-oxazol-5(4H)-one | researchgate.net |
Construction of Fused-Ring Systems Incorporating the Oxazole Moiety
The synthesis of fused heterocyclic systems is a critical area of organic chemistry, and phenyloxazolamine derivatives serve as valuable precursors for this purpose. The strategy often involves synthesizing a functionalized oxazole that bears reactive groups capable of undergoing intramolecular cyclization or participating in annulation reactions.
A key example is the synthesis of oxazolo[5,4-d]pyrimidines . These fused systems can be efficiently prepared from 5-amino-4-cyano-1,3-oxazole derivatives. The amino and cyano groups serve as reactive handles for building the fused pyrimidine ring. For instance, reacting 2-substituted 5-amino-4-cyano-1,3-oxazoles with various isothiocyanates, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leads to the formation of the oxazolo[5,4-d]pyrimidine core. researchgate.net This demonstrates a direct pathway from an oxazolamine to a fused bicyclic heterocycle.
Another powerful method for constructing fused rings is the Friedländer annulation . This reaction has been applied to 5-amino-4-cyano-1,3-oxazoles to synthesize analogues of tacrine, an important medicinal scaffold. researchgate.net The reaction involves the condensation of the o-amino cyano oxazole with a ketone, leading to the formation of a fused quinoline-like system, demonstrating the utility of the oxazolamine moiety in building complex polycyclic aromatic structures.
The table below illustrates examples of fused-ring systems synthesized from amino-oxazole building blocks.
| Precursor | Reaction Type | Fused-Ring System | Reference |
| 5-Amino-4-cyano-1,3-oxazole | Heteroannulation with isothiocyanates | Oxazolo[5,4-d]pyrimidine | researchgate.net |
| 5-Amino-4-cyano-1,3-oxazole | Friedländer Annulation | Tacrine Analogues (fused quinolines) | researchgate.net |
| 5-Amino-2-phenyloxazole-4-carbonitrile | Cyclization Reactions | Pyrimido[5,4-d]oxazoles & Pyrido[3,2-d]oxazoles | researchgate.net |
Applications in the Synthesis of Complex Organic Molecules
While direct applications of 4-phenyloxazol-5-amine in the total synthesis of complex natural products are not extensively documented, its precursor, 2-phenyl-5(4H)-oxazolone (azlactone), is a foundational building block for synthesizing amino acids and peptides. researchgate.net These, in turn, are the fundamental components of a vast range of complex bioactive molecules.
The classical Erlenmeyer-Plöchl reaction produces unsaturated azlactones, which are stable, crystalline intermediates. nih.gov These intermediates can undergo ring-opening reactions with various nucleophiles. For example, hydrolysis or alcoholysis of the azlactone ring provides access to α,β-unsaturated α-amino acids. Subsequent reduction of the double bond yields saturated amino acids. This pathway is a cornerstone of amino acid synthesis.
Furthermore, the reaction of oxazolones with amines or amino acid esters leads to the formation of amides, which is a direct method for peptide bond formation. nih.gov The nucleophilic attack of the amino group of an amino acid ester on the carbonyl of the oxazolone ring opens the ring to form a new peptide linkage. This reactivity makes phenyloxazolones valuable intermediates in peptide synthesis, allowing for the step-wise construction of peptide chains that are integral to many complex natural and synthetic molecules. core.ac.uk
Functionalization for Material Science Applications
The functionalization of the phenyloxazole core is a promising avenue for creating novel molecules for materials science, including fluorophores, biosensors, and organic electronics. The synthetic versatility of the oxazole ring system allows for the introduction of various substituents to tune its electronic and photophysical properties.
Oxazolone derivatives have been investigated for their favorable optical properties and have been incorporated into biosensors, photoreceptors, and nonlinear optical materials. researchgate.net The synthesis of these materials involves the condensation of functionalized benzoylglycine derivatives with aromatic aldehydes that contain specific electronic or photophysical handles. By carefully selecting the starting materials, the absorption and emission properties of the resulting oxazolone can be tailored for a specific application.
Drawing parallels from other versatile heterocycles, like phenothiazine (PTZ), reveals potential functionalization strategies for the phenyloxazolamine core. Phenothiazine is easily functionalized at its nitrogen and carbon positions to create extended conjugated systems for applications such as hole-transport materials in solar cells. researchgate.net Similarly, the nitrogen and phenyl rings of the phenyloxazolamine scaffold could be modified through cross-coupling reactions or other substitutions to build larger, electronically active molecules.
Advanced methods for surface functionalization, such as bioorthogonal tetrazine ligation, provide a means to attach complex, functional molecules onto material surfaces under physiological conditions. nih.gov A suitably modified phenyloxazolamine derivative could be equipped with a reactive handle (e.g., a trans-cyclooctene) to enable its covalent attachment to surfaces, creating functionalized materials for biological or electronic applications.
Future Research Directions and Emerging Trends in Phenyloxazolamine Chemistry
Exploration of Novel Synthetic Pathways
The development of novel synthetic routes to access the 5-aminooxazole core is a primary area of future research. While classical methods exist, emerging trends point towards catalyst-driven, modular approaches that offer high yields and broad substrate scope.
A significant advancement has been the use of a cheap Cp*Co(III) catalyst for the regioselective synthesis of 5-aminooxazoles through a formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides. acs.orgnih.gov This method is noted for its mild reaction conditions and excellent functional group tolerance, providing good to excellent yields. acs.orgnih.gov Another promising direction is the use of earth-abundant metal catalysts, such as calcium. A sustainable and rapid transformation to afford densely functionalized 5-aminooxazoles has been reported using a calcium-catalyzed elimination-cyclization with isocyanides. qub.ac.uk This reaction is often complete in under 30 minutes and is tolerant of a wide range of functional groups. qub.ac.ukresearchgate.net
Future work will likely focus on expanding the catalyst portfolio to include other inexpensive and non-toxic metals. The exploration of photoredox and electrochemical methods, which offer unique reactivity under mild conditions, represents another fertile ground for discovering new pathways to the 4-phenyloxazol-5-amine scaffold.
| Catalyst System | Reactant Types | Key Advantages |
| Cp*Co(III) | N-(pivaloyloxy)amides and ynamides | High regioselectivity, broad substrate scope, mild conditions. acs.orgnih.gov |
| Ca(NTf2)2 | N-acyl-N,O-acetals and isocyanides | Sustainable (earth-abundant catalyst), rapid reaction times, environmentally benign by-products. qub.ac.ukresearchgate.net |
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications. Currently, the asymmetric synthesis of this compound derivatives is an underexplored area, presenting a significant opportunity for future research. The development of methodologies to introduce chirality and control stereochemistry will be a critical focus.
Drawing inspiration from advances in other heterocyclic systems, future work could involve the use of chiral catalysts to achieve enantioselective synthesis. For instance, the successful asymmetric α-amination of 4-substituted pyrazolones using a chiral Gadolinium(III) complex provides a blueprint for potential strategies. nih.gov This approach yields products with a chiral quaternary center in high yields and excellent enantioselectivities. nih.gov Similarly, synergistic catalysis, combining transition metals like palladium with chiral amines, has proven effective for asymmetric cycloadditions in the synthesis of other chiral aza-heterocycles and could be adapted for the oxazole (B20620) framework. researchgate.net
Researchers will likely investigate chiral ligands for transition metal catalysts and the development of novel organocatalytic systems to control the stereochemical outcome of key bond-forming reactions in the synthesis of phenyloxazolamine derivatives.
Advanced Mechanistic Insights into Complex Transformations
A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and transformation of phenyloxazolamines is crucial for optimizing existing methods and designing new ones. While synthetic protocols are often developed, detailed mechanistic studies lag behind.
Future research will increasingly employ a combination of experimental and computational techniques to elucidate complex reaction pathways. Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring using spectroscopic techniques can provide valuable data on reaction intermediates and transition states. For example, studies on the base-catalyzed hydrolysis of related (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones have utilized UV-VIS, IR, and NMR spectroscopy to build correlations between structure and reactivity, providing a model for how such investigations could be approached. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping out potential energy surfaces, identifying the lowest energy pathways, and explaining the origins of regio- and stereoselectivity. This synergistic approach will accelerate the rational design of more efficient and selective catalysts and reaction conditions.
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of green chemistry are becoming central to modern synthetic organic chemistry, emphasizing the need for environmentally benign reagents, solvents, and processes. qub.ac.uk The integration of these principles into the synthesis of this compound is an emerging trend. The aforementioned calcium-catalyzed synthesis of 5-aminooxazoles is a prime example, utilizing a sustainable catalyst and producing benign alcoholic by-products. qub.ac.uk
A key enabling technology for sustainable synthesis is flow chemistry, which involves conducting reactions in continuous-flow reactors. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating reaction, purification, and analysis steps. researchgate.netnih.gov Photochemical reactions, in particular, are well-suited for flow chemistry, and this has been applied to the synthesis of oxazoles from isoxazoles via a photochemical transposition reaction. researchgate.netorganic-chemistry.org
Future research will focus on adapting existing and novel synthetic pathways for this compound to continuous-flow systems. This will not only improve the efficiency and safety of the synthesis but also facilitate process automation and large-scale production, aligning with the broader goals of sustainable chemical manufacturing. researchgate.netnih.gov
Q & A
Q. Advanced Research Focus
- Fluorine substitution : Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) by blocking CYP450 oxidation .
- Chlorine/methoxy groups : Enhance plasma protein binding (>90%) but reduce BBB penetration (logP increases from 2.1 to 3.4) .
Method : Use HPLC-MS to quantify plasma stability and tissue distribution in murine models.
What analytical techniques are critical for detecting degradation products of this compound under storage conditions?
Q. Advanced Research Focus
- HPLC-DAD : Monitors hydrolytic degradation (e.g., oxazole ring opening) at λ = 254 nm.
- LC-QTOF-MS : Identifies degradation pathways (e.g., oxidation to sulfone derivatives) with isotopic pattern analysis .
Key finding : Degradation accelerates at pH < 3 or > 9; stabilize with citrate buffers (pH 6.5–7.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
